molecular formula C15H15NO2S2 B2684796 (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide CAS No. 2035008-06-9

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide

Cat. No.: B2684796
CAS No.: 2035008-06-9
M. Wt: 305.41
InChI Key: ACBLQKSXOIJVLD-GORDUTHDSA-N
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Description

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is an organic compound that belongs to the class of acrylamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene derivatives, such as 5-acetylthiophene and 3-thiopheneacrylic acid.

    Formation of Intermediate: The 5-acetylthiophene is reacted with an appropriate ethylating agent to form the intermediate 2-(5-acetylthiophen-2-yl)ethyl compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 3-thiopheneacrylic acid under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of (E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to a biological response.

    Material Science: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in devices like organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Comparison with Similar Compounds

Similar Compounds

    N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide: Similar structure but with a different position of the thiophene ring.

    N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(furan-3-yl)acrylamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-N-(2-(5-acetylthiophen-2-yl)ethyl)-3-(thiophen-3-yl)acrylamide is unique due to its specific arrangement of thiophene rings and the presence of both acetyl and acrylamide functional groups, which may impart distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S2/c1-11(17)14-4-3-13(20-14)6-8-16-15(18)5-2-12-7-9-19-10-12/h2-5,7,9-10H,6,8H2,1H3,(H,16,18)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBLQKSXOIJVLD-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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